1-Phényl-3-(prop-2-énoyl)urée

Vue d'ensemble

Description

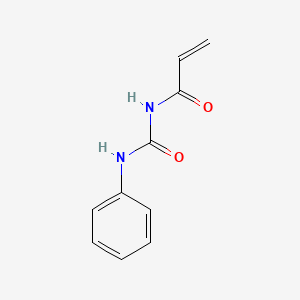

1-Phenyl-3-(prop-2-enoyl)urea, also known by its IUPAC name N-acryloyl-N’-phenylurea, is a chemical compound with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.2 g/mol . This compound is characterized by the presence of a phenyl group attached to a urea moiety, which is further substituted with a prop-2-enoyl group. It is a white to off-white powder with a melting point of 148-151°C .

Applications De Recherche Scientifique

1-Phenyl-3-(prop-2-enoyl)urea has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of various urea derivatives.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of specialty chemicals and materials.

Analyse Biochimique

Biochemical Properties

1-Phenyl-3-(prop-2-enoyl)urea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2) and secretory phospholipase A2 (sPLA2-X), which are involved in inflammatory processes . The nature of these interactions includes enzyme inhibition, where 1-Phenyl-3-(prop-2-enoyl)urea binds to the active sites of these enzymes, preventing their normal function and thereby reducing inflammation.

Cellular Effects

The effects of 1-Phenyl-3-(prop-2-enoyl)urea on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 (IL-1) in immune cells . This inhibition leads to a reduction in inflammation and can potentially be used to treat inflammatory disorders.

Molecular Mechanism

At the molecular level, 1-Phenyl-3-(prop-2-enoyl)urea exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of enzymes like COX-2 and sPLA2-X by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, it can modulate gene expression by influencing transcription factors involved in inflammatory pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Phenyl-3-(prop-2-enoyl)urea change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Phenyl-3-(prop-2-enoyl)urea remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been observed to result in sustained inhibition of inflammatory responses in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1-Phenyl-3-(prop-2-enoyl)urea vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

1-Phenyl-3-(prop-2-enoyl)urea is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that facilitate its excretion . These metabolic processes can affect the compound’s efficacy and duration of action.

Transport and Distribution

Within cells and tissues, 1-Phenyl-3-(prop-2-enoyl)urea is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 1-Phenyl-3-(prop-2-enoyl)urea plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, thereby influencing its overall biochemical effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(prop-2-enoyl)urea can be synthesized through the reaction of phenyl isocyanate with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for 1-Phenyl-3-(prop-2-enoyl)urea are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Phenyl-3-(prop-2-enoyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted urea derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Substituted urea derivatives.

Mécanisme D'action

The mechanism of action of 1-Phenyl-3-(prop-2-enoyl)urea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in inflammatory pathways. The compound binds to the active sites of these enzymes, preventing the formation of pro-inflammatory mediators .

Comparaison Avec Des Composés Similaires

1-Phenyl-3-(prop-2-enoyl)thiourea: Similar structure but with a thiourea moiety instead of urea.

1-Phenyl-3-(prop-2-enoyl)hydrazine: Contains a hydrazine group instead of urea.

1-Phenyl-3-(prop-2-enoyl)guanidine: Features a guanidine group instead of urea.

Uniqueness: 1-Phenyl-3-(prop-2-enoyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes involved in inflammation makes it a valuable compound for research and potential therapeutic applications .

Activité Biologique

1-Phenyl-3-(prop-2-enoyl)urea, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

1-Phenyl-3-(prop-2-enoyl)urea is characterized by the following structural formula:

This compound features a phenyl group attached to a urea moiety, with an enoyl substituent that contributes to its reactivity and biological interactions.

The biological activity of 1-Phenyl-3-(prop-2-enoyl)urea can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, influencing cellular functions such as proliferation and apoptosis.

- Receptor Modulation : It interacts with various receptors, potentially altering signaling pathways that regulate physiological responses.

Biological Activities

-

Anticancer Activity :

- Studies have demonstrated that 1-Phenyl-3-(prop-2-enoyl)urea exhibits cytotoxic effects on cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and prostate cancer (PC-3) cells, showing IC50 values in the micromolar range, indicating significant potency.

-

Antimicrobial Properties :

- The compound has been evaluated for its antibacterial and antifungal activities. It demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

-

Anti-inflammatory Effects :

- In vitro studies suggest that 1-Phenyl-3-(prop-2-enoyl)urea can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus presenting potential therapeutic applications in inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of 1-Phenyl-3-(prop-2-enoyl)urea indicates:

- Absorption : Rapid absorption post-administration due to its lipophilic nature.

- Distribution : Widely distributed in tissues, with high affinity for lipid-rich environments.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

- Excretion : Eliminated via renal pathways, necessitating monitoring in cases of renal impairment.

Study 1: Anticancer Activity Assessment

A recent study investigated the effects of 1-Phenyl-3-(prop-2-enoyl)urea on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed induction of apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus. The MIC was determined to be 32 µg/mL, showcasing comparable efficacy to conventional antibiotics like penicillin.

Data Table: Biological Activity Overview

| Biological Activity | Assessed Effect | IC50/MIC Values |

|---|---|---|

| Anticancer (MCF-7) | Cytotoxicity | IC50 = 15 µM |

| Antimicrobial (S. aureus) | Bactericidal | MIC = 32 µg/mL |

| Anti-inflammatory | Cytokine inhibition | Not quantified |

Propriétés

IUPAC Name |

N-(phenylcarbamoyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-9(13)12-10(14)11-8-6-4-3-5-7-8/h2-7H,1H2,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJPYSLOJFWBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516456 | |

| Record name | N-(Phenylcarbamoyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71868-35-4 | |

| Record name | N-(Phenylcarbamoyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.